molecular formula C17H17BrN2O3 B11702068 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide CAS No. 5486-36-2

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide

Cat. No.: B11702068
CAS No.: 5486-36-2
M. Wt: 377.2 g/mol
InChI Key: KXMDFPTYYQDFNN-UHFFFAOYSA-N
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Description

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O3. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 4-tert-butylbenzene, undergoes nitration to introduce the nitro group.

    Bromination: The nitrated product is then brominated to introduce the bromine atom.

    Amidation: Finally, the brominated nitro compound is reacted with benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products vary based on the extent of oxidation.

Scientific Research Applications

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
  • N-(4-tert-butyl-2-nitrophenyl)benzamide
  • 4-tert-butyl-N-(2-trifluoromethyl-phenyl)benzamide

Uniqueness

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is unique due to the combination of its bromine, tert-butyl, and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

5486-36-2

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-17(2,3)12-6-9-14(15(10-12)20(22)23)19-16(21)11-4-7-13(18)8-5-11/h4-10H,1-3H3,(H,19,21)

InChI Key

KXMDFPTYYQDFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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